molecular formula C13H16N2O4 B1443628 1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1341037-48-6

1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No. B1443628
M. Wt: 264.28 g/mol
InChI Key: VMWJNFYEPYTLDZ-UHFFFAOYSA-N
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Description

“1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is a compound with the molecular formula C13H16N2O4 . It is a class of nitrogenous compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a class of nitrogenous compounds containing 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid has been synthesized . Another method involves heating a mixture of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40 °C .


Molecular Structure Analysis

The molecular structure of this compound has been determined by methods such as X-ray diffraction and density functional theory (DFT) calculation . The InChI code for this compound is 1S/C13H16N2O4/c1-13(2,3)19-12(18)15-5-4-8-6-9(11(16)17)7-14-10(8)15/h6-7H,4-5H2,1-3H3,(H,16,17) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 264.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 264.11100700 g/mol . The topological polar surface area of the compound is 79.7 Ų .

Scientific Research Applications

Singlet Oxygen Reactions for Prodigiosin Precursors

Research has demonstrated the utility of tert-butyl esters of pyrrole carboxylic acids, similar in structure to the compound , in singlet oxygen reactions. These reactions yield peroxidic intermediates that couple with nucleophiles to produce 5-substituted pyrroles, which are valuable precursors for prodigiosin, including A-ring substituted analogues. This pathway highlights the compound's role in synthesizing complex organic molecules with potential applications in drug development and material science (Wasserman et al., 2004).

CYP450-Mediated Metabolism Study

Although primarily focused on the metabolism of a specific prostaglandin E2 agonist, research into CYP450-mediated reactions provides insights into the metabolic pathways involving the oxidation of tert-butyl groups. Understanding these pathways can inform the design of molecules with improved metabolic stability, highlighting the broader relevance of studying compounds with tert-butyl groups in drug development (Prakash et al., 2008).

Structural Analysis through X-ray Diffraction

Tert-butyl pyrrolidine carboxylate compounds, sharing functional groups with the compound of interest, have been synthesized and analyzed using X-ray diffraction. These studies provide detailed insights into the molecular and crystal structure, enhancing our understanding of the physicochemical properties that govern the behavior of these compounds in various applications, from material science to medicinal chemistry (Naveen et al., 2007).

Novel Synthesis Approaches

Researchers have developed novel, regio-selective synthesis methods for pyrrole carboxylic acids with tert-butyl groups, demonstrating the compound's versatility in organic synthesis. These methods leverage the bulky tert-butyl moiety to direct selective substitutions, facilitating the creation of novel molecules with potential utility in pharmaceuticals and agrochemicals (Nguyen et al., 2009).

Condensation Reactions with N-Heterocycles

A study on the condensation of carboxylic acids with non-nucleophilic N-heterocycles, including pyrroles, underscores the importance of tert-butyl carboxylates in facilitating reactions that expand the toolkit for synthesizing complex nitrogen-containing heterocycles. These reactions are pivotal for developing new materials, catalysts, and bioactive compounds, showcasing the compound's role in advancing synthetic organic chemistry (Umehara et al., 2016).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-5-4-8-6-9(11(16)17)7-14-10(8)15/h6-7H,4-5H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWJNFYEPYTLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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